Comparative Virological Suppression: Adefovir Dipivoxil vs. Tenofovir Disoproxil Fumarate in Chronic Hepatitis B
In a pivotal Phase 3, double-blind, randomized controlled trial (Study 102/103), tenofovir disoproxil fumarate (TDF) 300 mg daily demonstrated markedly superior virological suppression compared to adefovir dipivoxil (ADV) 10 mg daily at 48 weeks. Among HBeAg-negative patients, 93% achieved HBV DNA <400 copies/mL with TDF versus 63% with ADV [1]. The primary composite endpoint (HBV DNA <400 copies/mL and histologic improvement) was met in a significantly higher proportion of TDF-treated patients (71% vs. 49%, P<0.001) [1]. This data quantifies ADV's inferior potency and defines its role as a second-line or historical comparator agent.
| Evidence Dimension | Rate of HBV DNA suppression (<400 copies/mL) at Week 48 |
|---|---|
| Target Compound Data | 63% (Adefovir Dipivoxil 10 mg daily) |
| Comparator Or Baseline | 93% (Tenofovir Disoproxil Fumarate 300 mg daily) |
| Quantified Difference | 30% absolute difference; P<0.001 |
| Conditions | Phase 3 RCT (Study GS-US-174-0102); HBeAg-negative chronic hepatitis B patients; N=375; 48 weeks |
Why This Matters
This 30% absolute difference in achieving undetectable viral load directly informs procurement decisions where maximizing viral suppression is the primary clinical objective, establishing TDF as the first-line nucleotide analog.
- [1] Marcellin P, Buti M, Krastev Z, et al. A Randomized, Double-Blind, Comparison of Tenofovir DF (TDF) versus Adefovir Dipivoxil (ADV) for the Treatment of HBeAg-Negative Chronic Hepatitis B (CHB): Study GS-US-174-0102. 58th Annual Meeting of the AASLD. 2007. View Source
